1-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione
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Overview
Description
1-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using benzoyl chloride in the presence of a base like pyridine.
Glycosylation: The protected ribofuranosyl derivative is then glycosylated with a suitable pyrimidine derivative under acidic conditions.
Deprotection: The final step involves the removal of the benzoyl protecting groups using a mild base like sodium methoxide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol.
Scientific Research Applications
1-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,5-Tri-O-benzoyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione
- 1-(2,3,5-Tri-O-acetyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione
Uniqueness
1-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the 2-C-methyl group, which can influence its biological activity and stability compared to other nucleoside analogs.
Properties
Molecular Formula |
C31H26N2O9 |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O9/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)33-18-17-24(34)32-30(33)38/h2-18,23,25,29H,19H2,1H3,(H,32,34,38)/t23-,25?,29-,31+/m1/s1 |
InChI Key |
MEWJCEWIFZELKA-CUHLWYKBSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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